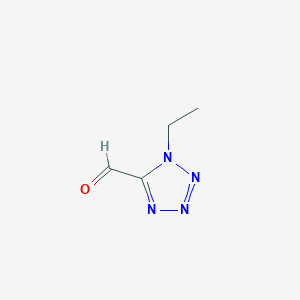
1-Ethyltetrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyltetrazole-5-carbaldehyde is a derivative of tetrazoles . Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The name tetrazole also refers to the parent compound with formula CH2N4 .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a key method in developing environmentally friendly materials . The tetrazole ring allows facile attachment of a variety of groups to the carbon atom at the five position and substitution on nitrogen at the N1 and N3 positions . Over the past decades, many linked or bridged tetrazole derivatives have been developed through the rational combination of tetrazole and substituents .Chemical Reactions Analysis
Tetrazoles, including 1-Ethyltetrazole-5-carbaldehyde, exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts, making them a promising approach for synthesizing novel bis-tetrazole acetamides .Scientific Research Applications
Knoevenagel Condensation Reactions
1-Ethyltetrazole-5-carbaldehyde has been investigated for its reactivity in condensation reactions, which are crucial for synthesizing various organic compounds. For instance, it plays a significant role in Knoevenagel condensation reactions, a method widely employed in the synthesis of carbon-carbon bonds, facilitating the production of numerous important organic frameworks. These reactions are particularly advantageous when carried out in green solvents, like ionic liquids, due to their efficiency and environmental benefits. The work by Hangarge, Jarikote, and Shingare (2002) demonstrates the utility of ethylammonium nitrate, an ionic liquid, in condensing 1-Ethyltetrazole-5-carbaldehyde with other aldehydes, achieving higher yields and shorter reaction times compared to traditional methods. This research underscores the compound's value in green chemistry and its potential for synthesizing complex molecules efficiently (Hangarge, Jarikote, & Shingare, 2002).
Antimicrobial Activity
Another significant application of 1-Ethyltetrazole-5-carbaldehyde derivatives is in the field of antimicrobial research. Tyrkov, Abdelraheem, and Sukhenko (2014) synthesized a series of substituted nitrotetrazole-5-carbaldehyde hydrazones, exploring their antimicrobial potential. These compounds exhibited notable activity against various bacterial strains, including Staphylococcus aureus and E. coli, highlighting the potential of 1-Ethyltetrazole-5-carbaldehyde derivatives as promising candidates for developing new antimicrobial agents. The study provides valuable insights into the structural requirements for antimicrobial efficacy and opens avenues for further exploration of tetrazole derivatives in combating infectious diseases (Tyrkov, Abdelraheem, & Sukhenko, 2014).
Synthesis of Heterocyclic Compounds
The versatility of 1-Ethyltetrazole-5-carbaldehyde extends to the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. Its reactivity enables the construction of complex heterocyclic frameworks with potential biological and chemical applications. For example, Maleki et al. (2017) developed a novel approach for synthesizing tetrazolo[1,5-a]pyrimidines using a cellulose-based Ag-loaded magnetic bionanostructure catalyst. This method highlights the compound's utility in multicomponent reactions, offering efficient pathways to heterocyclic compounds with enhanced yields and environmental benefits. The research underscores the role of 1-Ethyltetrazole-5-carbaldehyde in innovative synthetic methodologies, contributing to the advancement of green chemistry and material science (Maleki, Ravaghi, Aghaei, & Movahed, 2017).
Safety And Hazards
Future Directions
The exploration of new energetic derivatives based on the tetrazole ring continues as a key method in developing environmentally friendly materials . The physicochemical properties of linked-tetrazole derivatives can be easily altered by modifying the linking group , suggesting potential for future research and development in this area.
properties
IUPAC Name |
1-ethyltetrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-8-4(3-9)5-6-7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYSZOUYPOUJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyltetrazole-5-carbaldehyde | |
CAS RN |
37468-63-6 |
Source


|
| Record name | 1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2959720.png)
![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)
![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)

![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)


